Oct-3-enoyl azide
CAS No.: 90096-97-2
Cat. No.: VC19250274
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90096-97-2 |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | oct-3-enoyl azide |
| Standard InChI | InChI=1S/C8H13N3O/c1-2-3-4-5-6-7-8(12)10-11-9/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | WPTPJODQOWACOO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CCC(=O)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Oct-3-enoyl azide derives from oct-3-enoic acid, where the hydroxyl group of the carboxylic acid is replaced by an azide moiety. Its molecular formula is C₈H₁₁N₃O, with a theoretical molecular weight of 165.20 g/mol. The cis-configuration of the double bond introduces steric constraints that influence both reactivity and physical properties. Key structural features include:
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Azide group: Exhibits characteristic IR absorption bands at 2,150–2,129 cm⁻¹ (asymmetric N₃ stretch) and 1,292–1,194 cm⁻¹ (symmetric N₃ stretch) .
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Cis double bond: Confers a bent geometry, reducing crystallinity compared to trans isomers and lowering melting points.
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Hydrophobic alkyl chain: Enhances solubility in nonpolar solvents like dichloromethane or hexane .
The compound’s IUPAC name is (Z)-oct-3-enoyl azide, reflecting its stereochemistry. Computational descriptors, such as the InChIKey (CSCVMTFVEARIET-IJKSGAABSA-N), can be inferred from related structures like cis-3-octenoyl-CoA , though modifications are necessary to account for the azide substitution.
Synthesis and Preparation
Direct Synthesis from Carboxylic Acids
The most efficient route to oct-3-enoyl azide involves a one-step conversion from oct-3-enoic acid using the trichloroisocyanuric acid (TCCA)–triphenylphosphine (TPP) system in the presence of sodium azide (NaN₃) . This method, optimized for acyl azides, proceeds under mild conditions:
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Reagents: TCCA (0.3 equiv), TPP (1 equiv), NaN₃ (3 equiv).
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Solvent: Dichloromethane (CH₂Cl₂) at 0°C to room temperature.
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Reaction time: 45–120 minutes.
The mechanism likely involves initial activation of the carboxylic acid by TCCA-TPP to form an acyloxyphosphonium intermediate, which undergoes nucleophilic displacement by azide ions (Figure 1). This method avoids hazardous intermediates like acyl chlorides, enhancing safety and scalability compared to traditional Curtius rearrangements.
Table 1: Optimization of Oct-3-Enoyl Azide Synthesis
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Solvent | CH₂Cl₂ | Reduced yield in polar solvents (e.g., CH₃CN) |
| Temperature | 0–25°C | Decomposition at >40°C |
| Molar Ratio (TCCA:TPP:NaN₃) | 0.3:1:3 | Substoichiometric TCCA lowers conversion |
Physicochemical Properties
Spectral Data
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¹H NMR: Signals for olefinic protons (δ 5.3–5.5 ppm, multiplet) and methylene groups adjacent to the double bond (δ 2.0–2.3 ppm) .
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¹³C NMR: Carbonyl carbon at δ 170–175 ppm, with allylic carbons at δ 25–30 ppm .
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IR: Strong bands at 2,150 cm⁻¹ (N₃ asym) and 1,650 cm⁻¹ (C=O stretch).
Thermal Stability and Decomposition
Oct-3-enoyl azide decomposes via a first-order reaction upon heating (>40°C) or mechanical shock, releasing nitrogen gas and forming a reactive nitrene intermediate:
The nitrene either polymerizes or undergoes insertion reactions, analogous to methyl azide . Storage at -80°C in the dark indefinitely preserves stability, while traces of mercury or methanol accelerate decomposition .
Reactivity and Applications
Curtius Rearrangement
Heating oct-3-enoyl azide in refluxing CH₃CN induces rearrangement to oct-3-enyl isocyanate, a precursor for ureas and polyurethanes:
This reaction is exploited in peptide synthesis and polymer chemistry .
Cycloaddition Reactions
The azide group participates in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles, enabling "click chemistry" applications in bioconjugation and material science.
| Hazard | Precautionary Measure |
|---|---|
| Explosion | Avoid grinding; use blast shields |
| Toxicity | Use fume hoods; wear nitrile gloves |
| Instability | Store with stabilizers (e.g., CaCl₂) |
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